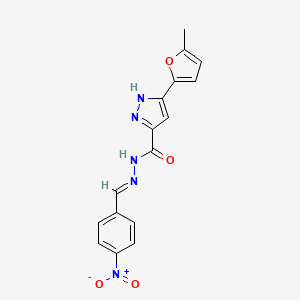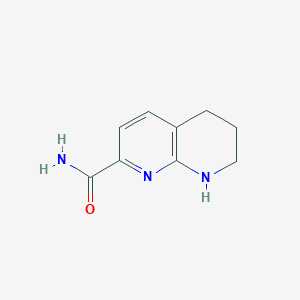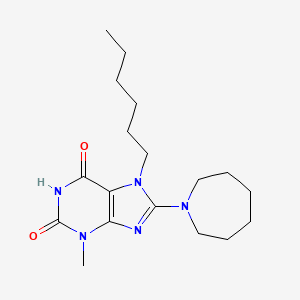
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine, also known as DPI, is a chemical compound that has been the subject of several scientific studies due to its potential applications in the field of neuroscience. DPI is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.
Aplicaciones Científicas De Investigación
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective inhibitor of MAO-B, which makes it a valuable tool for studying the role of this enzyme in the metabolism of neurotransmitters. This compound has been used in several studies to investigate the effects of MAO-B inhibition on dopamine and serotonin levels in the brain. It has also been used to study the neuroprotective effects of MAO-B inhibition in neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine works by binding to the active site of MAO-B, thereby inhibiting its activity. MAO-B is responsible for the metabolism of dopamine and serotonin in the brain, and its inhibition leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels has been shown to have neuroprotective effects and may also be responsible for the antidepressant and anxiolytic effects of MAO-B inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of MAO-B. By increasing the levels of dopamine and serotonin in the brain, this compound has been shown to have neuroprotective effects and may also be beneficial in the treatment of depression and anxiety. However, the effects of this compound on other neurotransmitters and physiological systems are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine is its selectivity for MAO-B, which makes it a valuable tool for studying the effects of MAO-B inhibition on neurotransmitter levels and neuroprotective effects. However, this compound has some limitations as well. Its synthesis is complex and requires specialized equipment and expertise. Additionally, the effects of this compound on other physiological systems are still being studied, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine. One area of interest is the development of more efficient and cost-effective methods for synthesizing this compound. Another area of research is the investigation of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and psychiatric disorders are still being explored.
Métodos De Síntesis
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves the reaction of 2-aminoindan and 2-bromo-1-phenylpropane in the presence of a palladium catalyst. This reaction results in the formation of this compound as a racemic mixture, which can be separated into its enantiomers using chiral chromatography. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLEOCCERETGV-BFHBGLAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)


![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943553.png)



![3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2943559.png)

![N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide](/img/structure/B2943562.png)
